1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two phenyl groups, a pyridinyloxy group, and a carbaldehyde group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenyl and pyridinyloxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of functional compounds.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Lacks the pyridinyloxy group.
1,3-Diphenyl-5-(4-pyridinyloxy)-1H-pyrazole-4-carbaldehyde: Has a pyridinyloxy group at a different position.
1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-methanol: Contains a methanol group instead of an aldehyde group.
Uniqueness
1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1,3-diphenyl-5-pyridin-3-yloxypyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-15-19-20(16-8-3-1-4-9-16)23-24(17-10-5-2-6-11-17)21(19)26-18-12-7-13-22-14-18/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEQNLMUBSTQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)OC3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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